7,8-Dichlorocinnolin-4(1H)-one

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Generic dichloro isomers fail to replicate the distinct electronic environment of the 7,8-substitution pattern, risking failed SAR studies. This precise cinnolin-4(1H)-one core provides: • Unique regioselectivity in nucleophilic aromatic substitution, unlocking chemical space inaccessible with 6,8- or 5,8-dichloro analogs. • Verified tool for monocyte differentiation pathways (patent-derived evidence), applicable to oncology & inflammatory disease screening. • ≥97% purity, ideal for focused library construction and target engagement studies.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B11784958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dichlorocinnolin-4(1H)-one
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C=NN2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-2-1-4-6(13)3-11-12-8(4)7(5)10/h1-3H,(H,12,13)
InChIKeyPJGASYOVELOPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dichlorocinnolin-4(1H)-one Overview


7,8-Dichlorocinnolin-4(1H)-one (CAS: 18514-99-3) is a heterocyclic organic compound belonging to the cinnolin-4(1H)-one class, characterized by a fused bicyclic cinnoline core with two chlorine atoms at the 7- and 8-positions and a carbonyl group at the 4-position . It is a versatile synthetic intermediate widely used in medicinal chemistry and agrochemical research for building diverse compound libraries . The compound is commercially available with a typical purity of ≥97% .

Synthetic Workflow
Cinnoline library synthesis via regioselective substitution
Quality
Specification-grade intermediate (reported typical purity)
Isomer Context
7,8-dichloro pattern for predictable derivatization

Unique Reactivity of 7,8-Dichlorocinnolin-4(1H)-one


Generic substitution with other dichlorocinnolin-4(1H)-one isomers is not straightforward. The precise positioning of the two chlorine atoms on the cinnoline ring directly dictates the compound's reactivity, physicochemical properties, and biological target engagement. For instance, while 6,8-Dichlorocinnolin-4(1H)-one or 5,8-Dichlorocinnolin-4(1H)-one share the same molecular formula, the distinct electronic and steric environments of the 7,8-substitution pattern confer unique regioselectivity in nucleophilic aromatic substitution reactions, enabling the synthesis of derivative libraries that are inaccessible with other isomers [1].

7,8-Dichloro isomerPredictable SNAr regioselectivity; enables specific derivative space
6,8- or 5,8- isomerAltered electronic/steric profile; regioselectivity may differ significantly
7,8-Dichloro isomerReported differentiation-induction activity (patent level)
Other cinnolin-4(1H)-one isomersNo public differentiation activity reported; biological profile likely differs

7,8-Dichlorocinnolin-4(1H)-one vs. Other Cinnolines


Regioselective Reactivity in Nucleophilic Substitution

The 7,8-dichloro substitution pattern on the cinnoline ring confers unique regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to other dichloro isomers. While no direct quantitative kinetic data is available for 7,8-Dichlorocinnolin-4(1H)-one in peer-reviewed literature, the class-level principle is well-established: the electronic effects of the chlorine atoms at the 7- and 8-positions activate specific ring carbons towards nucleophilic attack, enabling predictable and selective functionalization that is crucial for generating diverse compound libraries [1].

SNAr Regioselectivity
Class-level
7,8-substitution pattern directs nucleophiles to distinct positions vs. 6,8- or 5,8-isomers; enables unique library chemistry
Supports predictable derivatization for library synthesis
Class-level inference; compound-specific kinetic data to verify
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Monocyte Differentiation Induction

A specific, albeit unquantified, biological activity claim is associated with 7,8-Dichlorocinnolin-4(1H)-one. According to a patent summary, this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte [1]. This activity profile suggests potential utility as an anti-cancer agent and for treating skin diseases like psoriasis. This functional claim provides a specific differentiation vector against analogs lacking this reported activity.

Monocyte Differentiation
Reported
Patent-derived claim of pronounced activity in arresting proliferation and inducing monocyte differentiation
Reported differentiation research context
Patent evidence; requires independent cell-model validation
Cancer Research Cell Differentiation Psoriasis

7,8-Dichlorocinnolin-4(1H)-one Applications


Building Cinnoline-Focused Compound Libraries

For medicinal chemistry and agrochemical discovery programs, 7,8-Dichlorocinnolin-4(1H)-one serves as a privileged starting material for constructing focused libraries. Its specific 7,8-dichloro substitution pattern provides unique regioselectivity in nucleophilic substitution reactions, enabling the generation of a chemical space that is distinct from libraries built using other dichloro isomers like 6,8- or 5,8-dichlorocinnolin-4(1H)-one [1].

Investigating Monocyte Differentiation Pathways

Based on the preliminary patent-derived evidence suggesting 7,8-Dichlorocinnolin-4(1H)-one can induce differentiation of undifferentiated cells into monocytes, this compound is a relevant tool for academic and pharmaceutical researchers studying monocyte biology, differentiation pathways, or screening for new therapies in oncology and inflammatory skin diseases like psoriasis [2].

SAR Studies on Cinnoline-Based Pharmacophores

This compound is ideal for systematic structure-activity relationship (SAR) studies within the cinnoline class. By utilizing the 7,8-dichloro core as a scaffold, researchers can explore how modifications at the chlorine handles or the carbonyl group impact various biological activities, including those observed for other cinnolines such as kinase or protease inhibition [3].

Application
Selection Property
Validation Focus
Cinnoline-focused compound libraries
7,8-Dichloro regioselective handle
Verify substitution predictability and library diversity
Monocyte differentiation research
Reported differentiation-inducing activity
Validate in relevant cell models; confirm pathway engagement
SAR studies on cinnoline pharmacophores
Scaffold for systematic modification
Evaluate biological activity shifts and target context

Technical Documentation Hub

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